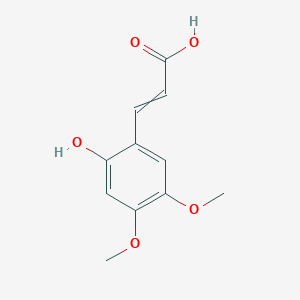
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety linked through a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one typically involves the condensation of 4-chlorobenzaldehyde with 10H-phenothiazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated propyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with a phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is unique due to the presence of the propenone bridge, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives. This structural feature may influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
120492-17-3 |
|---|---|
Molecular Formula |
C21H14ClNOS |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H14ClNOS/c22-16-9-5-14(6-10-16)7-11-19(24)15-8-12-21-18(13-15)23-17-3-1-2-4-20(17)25-21/h1-13,23H |
InChI Key |
YKYRTANMXABARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


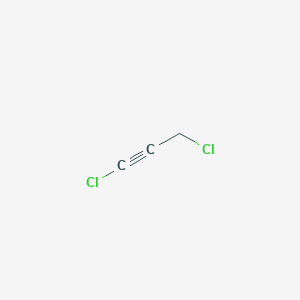
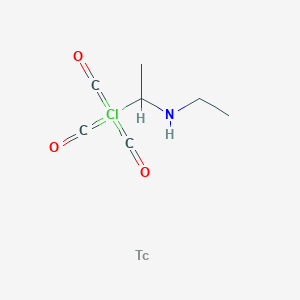
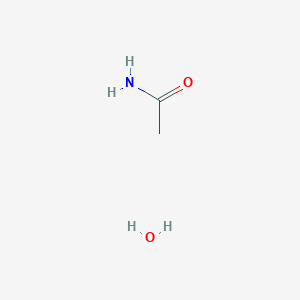
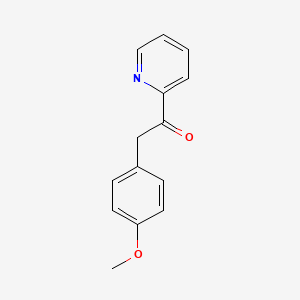
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
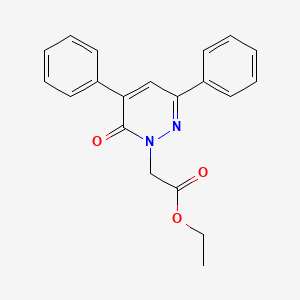
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
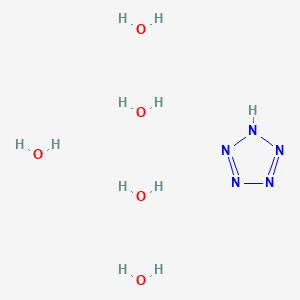
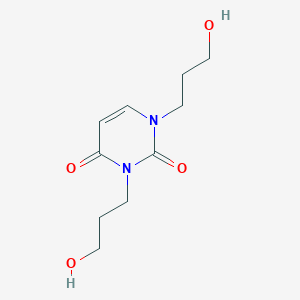
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
